Molecular Weight Advantage: 301.42 g/mol for the Unsubstituted Scaffold Versus 337.4 g/mol for the 3,4-Difluoro Analog
CAS 2034447-49-7 has a molecular weight of 301.42 g/mol, which is 35.98 g/mol (10.7%) lower than the 337.4 g/mol of the 3,4-difluoro analog (CAS 2034424-91-2) and the 2,6-difluoro analog (CAS 2034263-74-4) . Within fragment-based drug discovery, every atom added beyond the minimal pharmacophore reduces ligand efficiency metrics (e.g., LE = −ΔG/heavy atom count). The unsubstituted scaffold is therefore the preferred entry point for fragment growing and merging strategies, where molecular weight escalation must be justified by commensurate gains in binding affinity [1].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 301.42 g/mol |
| Comparator Or Baseline | 3,4-Difluoro analog (CAS 2034424-91-2): 337.4 g/mol; 2,6-Difluoro analog (CAS 2034263-74-4): 337.4 g/mol |
| Quantified Difference | Δ = −35.98 g/mol (−10.7%) |
| Conditions | Calculated from molecular formula: C₁₃H₁₉NO₃S₂ (target) vs. C₁₃H₁₇F₂NO₃S₂ (comparators) |
Why This Matters
Lower molecular weight favors compliance with Lipinski's Rule of Five, improves ligand efficiency metrics, and reduces cost of goods in large-scale procurement for screening libraries.
- [1] Hopkins, A. L., Groom, C. R., & Alex, A. (2004). Ligand efficiency: a useful metric for lead selection. Drug Discovery Today, 9(10), 430–431. Establishes ligand efficiency as a key metric favoring lower molecular weight starting scaffolds in fragment-based discovery. View Source
